molecular formula C9H10N4O B15246837 3-ethoxy-6-(1H-imidazol-1-yl)pyridazine CAS No. 696627-69-7

3-ethoxy-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B15246837
CAS No.: 696627-69-7
M. Wt: 190.20 g/mol
InChI Key: WETPRLASFTWDCT-UHFFFAOYSA-N
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Description

3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while imidazole is a five-membered ring with two non-adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-6-(1H-imidazol-1-yl)pyridazine typically involves the reaction of ethoxy-substituted pyridazine derivatives with imidazole. One common method includes the nucleophilic substitution reaction where an ethoxy group is introduced to the pyridazine ring, followed by the addition of imidazole under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and imidazole rings[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions[][3].

Major Products

The major products formed from these reactions include various substituted pyridazine and imidazole derivatives, which can exhibit different biological and chemical properties[3][3].

Scientific Research Applications

3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and modify its interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

696627-69-7

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-ethoxy-6-imidazol-1-ylpyridazine

InChI

InChI=1S/C9H10N4O/c1-2-14-9-4-3-8(11-12-9)13-6-5-10-7-13/h3-7H,2H2,1H3

InChI Key

WETPRLASFTWDCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)N2C=CN=C2

solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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